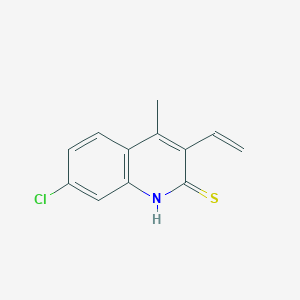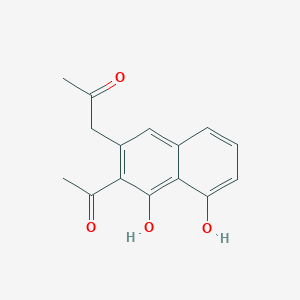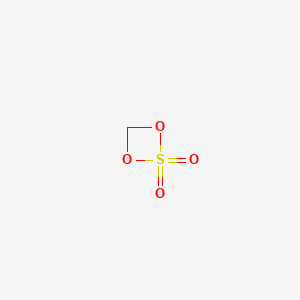
1-Cyanocyclohexyl ethaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanocyclohexyl ethaneperoxoate is an organic compound with the molecular formula C10H15NO3 It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanocyclohexyl ethaneperoxoate can be synthesized through the reaction of 1-cyanocyclohexanol with ethaneperoxoic acid. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product while minimizing the risk associated with handling peroxides.
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclohexyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethaneperoxoate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or hydrocarbons can be formed.
Substitution: New esters or amides can be synthesized.
Scientific Research Applications
1-Cyanocyclohexyl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound can be used in studies involving oxidative stress and its effects on biological systems.
Industry: The compound is used in the production of fine chemicals and as a polymerization initiator in the plastics industry.
Mechanism of Action
The mechanism of action of 1-cyanocyclohexyl ethaneperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclohexyl acetic acid: This compound is structurally similar but lacks the peroxide group, making it less reactive in oxidation reactions.
1-Cyanocyclohexyl methanol: This compound has a hydroxyl group instead of the ester and peroxide groups, leading to different reactivity and applications.
Uniqueness
1-Cyanocyclohexyl ethaneperoxoate is unique due to its peroxide group, which imparts high reactivity and makes it useful as an oxidizing agent and polymerization initiator. Its ability to generate ROS also distinguishes it from other similar compounds, providing unique applications in both research and industry.
Properties
CAS No. |
58422-69-8 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1-cyanocyclohexyl) ethaneperoxoate |
InChI |
InChI=1S/C9H13NO3/c1-8(11)12-13-9(7-10)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
YVKACKWIDPBYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OOC1(CCCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
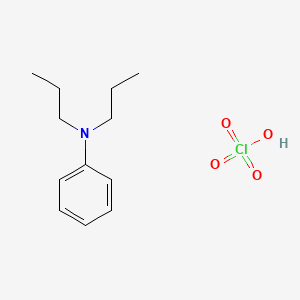
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
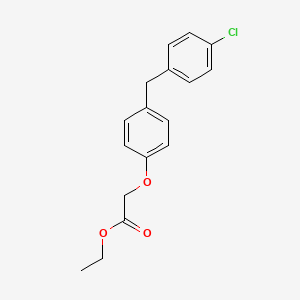


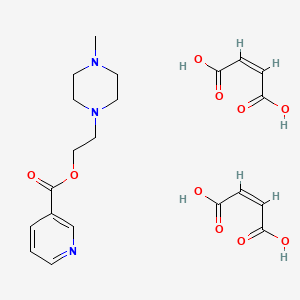
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)

![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
